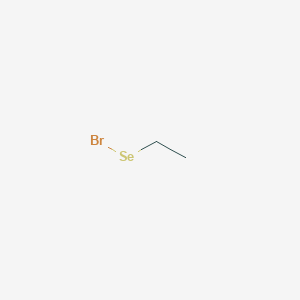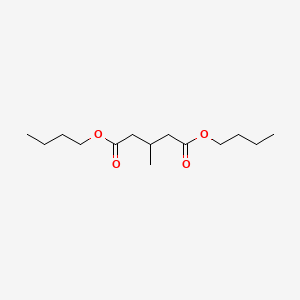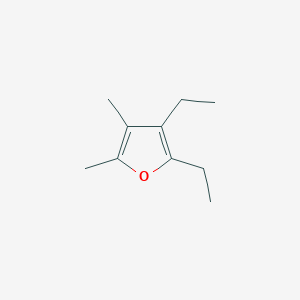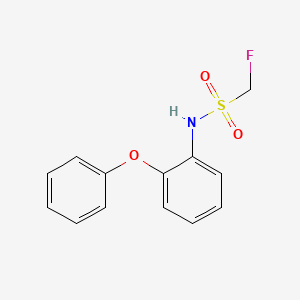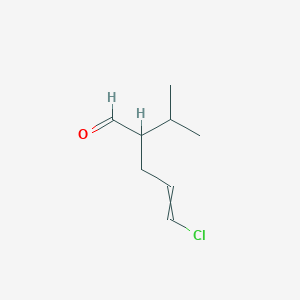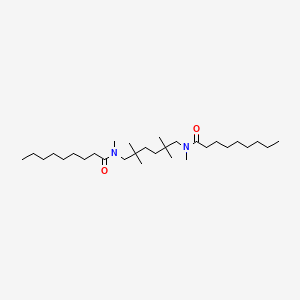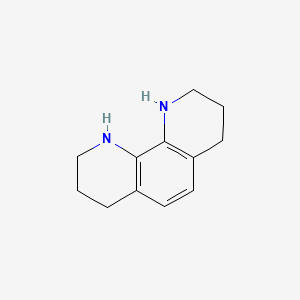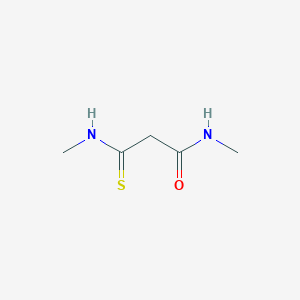![molecular formula C19H30O4 B14645691 2-[2-(3-Nonylphenoxy)ethoxy]acetic acid CAS No. 56323-90-1](/img/structure/B14645691.png)
2-[2-(3-Nonylphenoxy)ethoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt is a complex organic compound widely used in various industrial and scientific applications. This compound is known for its surfactant properties, which make it valuable in formulations requiring emulsification, dispersion, and stabilization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt typically involves the ethoxylation of nonylphenol followed by carboxymethylation. The reaction conditions often include the use of alkaline catalysts and controlled temperature settings to ensure the desired degree of ethoxylation and carboxymethylation.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where nonylphenol is first ethoxylated using ethylene oxide in the presence of a catalyst. The resulting product is then reacted with chloroacetic acid to introduce the carboxymethyl group, followed by neutralization with sodium hydroxide to form the sodium salt.
Analyse Chemischer Reaktionen
Types of Reactions
Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the surfactant properties.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt is utilized in a wide range of scientific research applications:
Chemistry: It is used as a surfactant in chemical reactions to improve solubility and reaction rates.
Biology: The compound is employed in biological assays and experiments to stabilize proteins and other biomolecules.
Medicine: It is used in pharmaceutical formulations to enhance the delivery and efficacy of active ingredients.
Industry: The compound is widely used in industrial processes, including detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt primarily involves its surfactant properties. The compound reduces surface tension, allowing for better mixing and stabilization of different phases. It interacts with molecular targets such as hydrophobic and hydrophilic surfaces, facilitating emulsification and dispersion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(octylphenoxy)-, sodium salt
- Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(dodecylphenoxy)-, sodium salt
Uniqueness
Compared to similar compounds, Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt offers a unique balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring strong emulsification and stabilization. Its specific molecular structure allows for versatile use across various industries and scientific research fields.
Eigenschaften
CAS-Nummer |
56323-90-1 |
|---|---|
Molekularformel |
C19H30O4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-[2-(3-nonylphenoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-10-17-11-9-12-18(15-17)23-14-13-22-16-19(20)21/h9,11-12,15H,2-8,10,13-14,16H2,1H3,(H,20,21) |
InChI-Schlüssel |
WFPAOKOBDCHCJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC(=CC=C1)OCCOCC(=O)O |
Verwandte CAS-Nummern |
56323-90-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


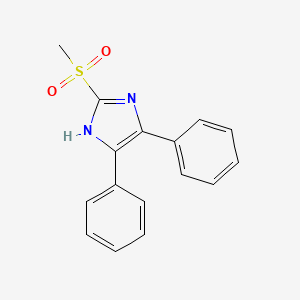
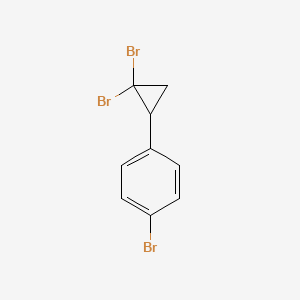
![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)

